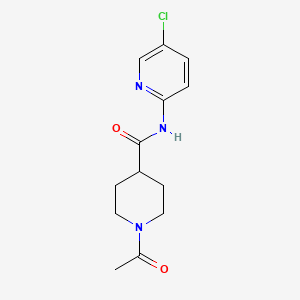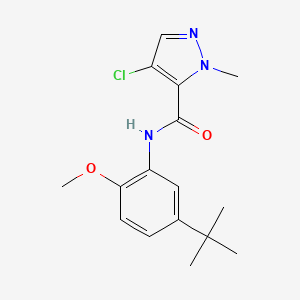![molecular formula C28H29N5O4 B5491881 5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE](/img/structure/B5491881.png)
5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities, including their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression .
Métodos De Preparación
The synthesis of 5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds through reactions such as N-alkylation, reduction of nitriles and amides, and Schiff base formation. Common reagents used in these reactions include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and various catalysts like tin or iron . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using NaBH4 or LiAlH4.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phthalazine ring.
Coupling Reactions: Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds in this compound, using boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets like VEGFR-2.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting VEGFR-2, a receptor involved in the signaling pathways that promote angiogenesis. By binding to the active site of VEGFR-2, it prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways that lead to the formation of new blood vessels. This mechanism is particularly important in cancer therapy, where inhibiting angiogenesis can starve tumors of the nutrients they need to grow .
Comparación Con Compuestos Similares
Similar compounds include other phthalazine derivatives and VEGFR-2 inhibitors. Some examples are:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-[(4-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]-2-methoxy-N-methylbenzamide
Compared to these compounds, 5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE exhibits unique structural features that enhance its binding affinity and specificity for VEGFR-2, making it a promising candidate for further development in therapeutic applications.
Propiedades
IUPAC Name |
5-[[4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]phthalazin-1-yl]amino]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-4-33(5-2)25(34)17-37-20-13-10-18(11-14-20)26-21-8-6-7-9-22(21)28(32-31-26)30-19-12-15-24(36-3)23(16-19)27(29)35/h6-16H,4-5,17H2,1-3H3,(H2,29,35)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVQLBKVLZWTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5491800.png)
![2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B5491802.png)

![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5491818.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5491823.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5491828.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide dihydrochloride](/img/structure/B5491848.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5491850.png)
![2-[(3,4-dimethoxy-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5491856.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5491869.png)
![3,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B5491873.png)
![N-cyclohexyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B5491894.png)
![2-(ethoxymethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5491902.png)
